N-isobutyl-2-(1-naphthyloxy)acetamide
Description
N-Isobutyl-2-(1-naphthyloxy)acetamide is a synthetic acetamide derivative characterized by a 1-naphthyloxy group at the C2 position and an isobutyl substituent on the amide nitrogen. This compound belongs to a class of molecules where the naphthyloxy moiety contributes to aromatic interactions, while the aliphatic isobutyl group modulates lipophilicity.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(2)10-17-16(18)11-19-15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12H,10-11H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNLPSDHSMRFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-2-(1-naphthyloxy)acetamide typically involves nucleophilic acyl substitution reactions. One common method is the reaction of 1-naphthol with chloroacetic acid to form 2-(1-naphthyloxy)acetic acid, which is then converted to its acyl chloride derivative. This acyl chloride is subsequently reacted with isobutylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-2-(1-naphthyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthyloxy group can be oxidized under strong oxidizing conditions.
Reduction: The acetamide moiety can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide carbonyl carbon under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthyloxy group.
Reduction: The corresponding amine derivative.
Substitution: Substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-isobutyl-2-(1-naphthyloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-isobutyl-2-(1-naphthyloxy)acetamide involves its interaction with specific molecular targets. For example, it has been studied as a sigma-1 receptor antagonist, where it binds to the sigma-1 receptor and modulates its activity. This interaction can influence various cellular pathways, leading to effects such as pain relief and anti-inflammatory responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural differences and physicochemical parameters of N-isobutyl-2-(1-naphthyloxy)acetamide and its analogues:
*Estimated based on structural analogy.
Key Observations:
- Bulky substituents like diisopropylphenyl increase molecular weight and steric hindrance, which may reduce binding efficiency in biological systems.
- Functional Group Impact :
Biological Activity
N-isobutyl-2-(1-naphthyloxy)acetamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in various fields such as pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound features a unique structure characterized by an isobutyl group attached to a naphthyloxyacetamide moiety. This structural configuration is believed to influence its chemical reactivity and biological activity, enhancing its binding affinity to specific molecular targets compared to similar compounds.
The primary mechanism of action for this compound involves its role as a sigma-1 receptor antagonist . By binding to the sigma-1 receptor, it modulates various cellular pathways, which can lead to significant biological effects such as:
- Pain relief : Its interaction with the sigma-1 receptor is associated with analgesic properties.
- Anti-inflammatory responses : The compound may reduce inflammation through its receptor interactions.
1. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory activities. Specific studies have explored its impact on various enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions characterized by excessive inflammation.
2. Receptor Binding
The compound has been investigated for its binding affinity to several receptors beyond the sigma-1 receptor. Its interactions may extend to other G-protein coupled receptors (GPCRs), contributing to diverse pharmacological effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound. Below are key findings from notable research:
Applications in Medicine
This compound is being explored for various therapeutic applications, particularly in:
- Pain Management : Its properties as a sigma-1 receptor antagonist suggest it could be effective in managing chronic pain conditions.
- Anti-inflammatory Treatments : The compound may serve as a basis for developing new anti-inflammatory drugs, targeting specific pathways involved in inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
